Potency Advantage: Sub-micromolar Ki vs. Millimolar Affinity of Cyclic Analogue Inhibitors
Boc-MeGlu-Glu-Val exhibits a sub-micromolar inhibition constant (Ki) against the wild-type human vitamin K-dependent carboxylase enzyme, a potency that is orders of magnitude greater than that of a series of cyclic glutamic acid analogue inhibitors [1]. In contrast, compounds such as Boc-trans-C5-OMe and other cyclopentane- and cyclohexane-derived glutamic acid analogues are only weak competitive inhibitors of the same enzyme system [2].
| Evidence Dimension | Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | 0.013 mM |
| Comparator Or Baseline | Cyclopentane and cyclohexane-derived glutamic acid analogues (e.g., Boc-trans-C5-OMe) |
| Quantified Difference | >1,500-fold (Target Ki = 0.013 mM vs. Comparator Ki ≈ 20-65 mM) |
| Conditions | Assay with wild-type human vitamin K-dependent carboxylase, pH 7.4, 20°C, using FLEEL as a substrate for the target; rat liver microsomes using Boc-Glu-OMe as a substrate for comparators |
Why This Matters
The >1,500-fold difference in Ki demonstrates that generic VKDC inhibitors are unsuitable for sensitive biochemical assays where high-affinity binding is required, making Boc-MeGlu-Glu-Val the necessary choice for detailed mechanistic studies.
- [1] BRENDA Enzyme Database. Ligand Boc-(2S,4S)-4-methylglutamic acid-Glu-Val. Ki value for wild type human vitamin K-dependent carboxylase: 0.013 mM. View Source
- [2] Larue, V., Gharbi-Benarous, J., Acher, F., Azerad, R., & Girault, J. P. (1997). Vitamin K-dependent carboxylase. In vitro inhibitory activity of cyclopentane and cyclohexane-derived analogues of glutamic acid and their conformational study by NMR and molecular dynamics in aqueous solution. The Journal of Peptide Research, 49(1), 28-45. PMID: 9128098. View Source
